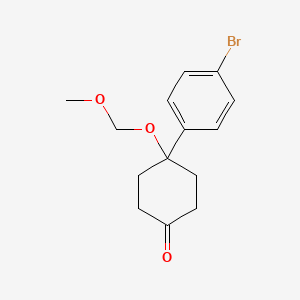

4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone (4-Bromo-4-methoxymethylcyclohexanone or BMMC) is a cyclic ketone compound with a bromine atom attached to the aromatic ring. It is a colorless liquid with a pleasant odor and is soluble in many organic solvents. BMMC has been used in a variety of scientific research applications, including its use as a synthetic intermediate in organic synthesis, a reagent for the preparation of polymers, and a pharmaceutical precursor.

Wissenschaftliche Forschungsanwendungen

Cyclohexanone Ring Structures

Research has investigated various cyclohexanone derivatives, highlighting their structural characteristics. In the study by Begum et al. (2012), a cyclohexanone compound exhibited a chair conformation, with methoxycarbonyl groups oriented in opposite directions relative to the cyclohexanone ring. This structural arrangement led to the formation of hydrogen bonds and sheets parallel to the ab plane in the crystal structure (Begum, Hema, Pandiarajan, Balasubramanian, & Anitha, 2012).

Carbonic Anhydrase Inhibition

Cyclohexanone derivatives have been shown to possess carbonic anhydrase inhibitory properties. Balaydın et al. (2012) synthesized cyclohexanonyl bromophenol derivatives and tested their inhibitory effects on human carbonic anhydrase isozymes. Some of these compounds displayed promising inhibitory activity, indicating their potential as novel drug candidates for diseases like glaucoma and epilepsy (Balaydın, Şentürk, & Menzek, 2012).

Synthetic Applications

In synthetic chemistry, cyclohexanone derivatives are used as building blocks. Zheng et al. (1997) demonstrated a method for synthesizing bis(substituted benzylidene)cyclohexanones using a catalyst under microwave irradiation, showcasing the efficiency and speed of this synthesis method (Zheng, Wang, Shao, & Zhong, 1997).

Pharmaceutical Applications

Cyclohexanone derivatives are also explored in pharmaceutical research. For instance, Degraw et al. (1992) synthesized a deazaaminopterin analogue from a cyclohexanone derivative, finding it nearly as potent as methotrexate in inhibiting dihydrofolate reductase, important for cancer therapy (Degraw, Christie, Colwell, & Sirotnak, 1992).

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-4-(methoxymethoxy)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-17-10-18-14(8-6-13(16)7-9-14)11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSWPTDZJBKNDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1(CCC(=O)CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1-dimethyl-3,5-dinitro-6-[4-(phenylsulfonyl)piperazino]-1,4-dihydro-2-pyridinamine](/img/structure/B2373892.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373897.png)

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)